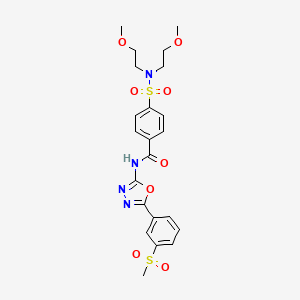

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound is a sulfamoyl-substituted benzamide derivative featuring a 1,3,4-oxadiazole ring linked to a 3-(methylsulfonyl)phenyl group. The 3-(methylsulfonyl)phenyl substituent may improve binding affinity in biological targets due to its electron-withdrawing and polar characteristics. Structural confirmation of such compounds typically involves IR, NMR, and mass spectrometry, as demonstrated in analogous syntheses .

Properties

IUPAC Name |

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O8S2/c1-32-13-11-26(12-14-33-2)36(30,31)18-9-7-16(8-10-18)20(27)23-22-25-24-21(34-22)17-5-4-6-19(15-17)35(3,28)29/h4-10,15H,11-14H2,1-3H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQSVYRTXDQLPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features several notable structural motifs:

- Sulfamoyl group : Contributes to its potential antibacterial properties.

- Oxadiazole ring : Known for various biological activities, including anticancer effects.

- Benzamide moiety : Often associated with diverse pharmacological profiles.

Antimicrobial Properties

Research indicates that compounds with sulfamoyl and oxadiazole groups exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Good |

| Klebsiella pneumoniae | Moderate to Good |

In vitro studies show that the compound demonstrates a zone of inhibition against these pathogens, suggesting its potential as an antimicrobial agent. The mechanism is likely related to the inhibition of folate synthesis pathways, similar to other sulfonamide antibiotics .

Anticancer Activity

The oxadiazole component is particularly interesting due to its reported anticancer properties. Studies have shown that derivatives containing oxadiazole rings can induce apoptosis in cancer cell lines. The proposed mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Study 1: Antibacterial Efficacy

A comparative study was conducted to evaluate the antibacterial efficacy of the compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a higher antibacterial effect compared to standard antibiotics like amoxicillin and ciprofloxacin.

Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cytotoxicity, the compound was tested on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated that it significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent.

The biological activity of this compound can be attributed to multiple mechanisms:

- Inhibition of Enzymatic Pathways : The sulfamoyl group may inhibit dihydropteroate synthase in bacteria.

- Induction of Apoptosis : The oxadiazole moiety may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to five analogs with variations in sulfamoyl substituents and heterocyclic moieties (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Findings:

Sulfamoyl Substituents: The bis(2-methoxyethyl) group in the target compound balances hydrophilicity and lipophilicity, contrasting with the lipophilic dipropyl (logP ~3.5) and polar cyanoethyl analogs .

Heterocyclic Moieties: 1,3,4-Oxadiazole (target compound) offers rigidity and metabolic stability, whereas thiadiazole () may exhibit different electronic properties due to sulfur substitution .

Substituent Effects :

- The 3-(methylsulfonyl)phenyl group in the target compound provides strong electron-withdrawing effects, improving binding to polar active sites. This contrasts with 4-fluorophenyl (), which is smaller and less polar .

- Thiophen-2-yl () and methoxymethyl () substituents alter π-electron density, influencing interactions with aromatic residues in enzymes .

The methylsulfonyl group may mimic sulfonamide drugs, indicating possible enzyme inhibition (e.g., carbonic anhydrase) .

Q & A

Basic Research: What are the optimal synthetic routes and characterization methods for this compound?

Answer:

The synthesis involves multi-step reactions, starting with cyclization to form the 1,3,4-oxadiazole core via hydrazide intermediates, followed by sulfonation and coupling reactions to introduce the sulfamoyl and benzamide moieties . Key steps include:

- Cyclization : Using carbodiimide coupling agents (e.g., DCC) to form the oxadiazole ring under reflux conditions in anhydrous THF.

- Sulfonation : Methylsulfonyl chloride in dichloromethane with triethylamine as a base.

- Coupling : Benzoyl chloride derivatives in DMF at 60–80°C.

Characterization : Employ NMR (¹H/¹³C) to confirm regiochemistry, HPLC (>95% purity), and ESI-MS for molecular weight validation .

Advanced Research: How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

Answer:

SAR studies should systematically modify functional groups:

- Oxadiazole ring : Replace with thiadiazole or imidazole to assess impact on target binding .

- Sulfamoyl group : Vary substituents (e.g., ethyl vs. methoxyethyl) to evaluate pharmacokinetic properties.

- Benzamide moiety : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.

Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like thioredoxin reductase, followed by in vitro dose-response assays (IC₅₀ determination) .

Basic Research: What spectroscopic techniques are critical for confirming the compound’s purity and structure?

Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., oxadiazole protons at δ 8.5–9.0 ppm) and confirm sulfamoyl group integration .

- FT-IR : Detect characteristic peaks (e.g., C=O stretch at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research: How to resolve contradictions in reported biological activity data (e.g., antifungal vs. cytotoxic effects)?

Answer:

Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:

- Dose-Response Curves : Test across a wide concentration range (nM–μM) to distinguish specific vs. nonspecific effects .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm involvement of suspected targets (e.g., TrxR1 in antifungal activity) .

- Selectivity Screening : Compare activity against related enzymes (e.g., HDACs vs. TrxR) to identify cross-reactivity .

Basic Research: What solvent systems and reaction conditions maximize yield during synthesis?

Answer:

- Solvents : Use polar aprotic solvents (DMF, DMSO) for coupling steps to enhance solubility; anhydrous THF for cyclization .

- Temperature : Maintain 60–80°C for coupling reactions to avoid side product formation.

- Catalysts : Employ Pd(PPh₃)₄ for Suzuki-Miyaura couplings (if aryl halides are intermediates) .

Advanced Research: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Tools like SwissADME predict logP (target <5), bioavailability radar, and CYP450 inhibition risks .

- MD Simulations : Simulate blood-brain barrier penetration using GROMACS to assess CNS activity potential.

- Metabolite Profiling : Use GLORYx to identify probable Phase I/II metabolites and modify labile sites (e.g., methoxyethyl groups prone to hydrolysis) .

Basic Research: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>150°C typical for oxadiazoles) .

- Photostability : Store in amber vials at -20°C; monitor by HPLC for degradation products (e.g., sulfonic acid derivatives) .

- Humidity Sensitivity : Lyophilize for long-term storage; avoid aqueous buffers unless necessary .

Advanced Research: How to design in vivo studies to evaluate therapeutic efficacy against chronic pain targets?

Answer:

- Animal Models : Use SNI (spared nerve injury) mice to assess mechanical allodynia.

- Dosing : Administer intraperitoneally (5–20 mg/kg) with pharmacokinetic sampling to measure plasma half-life .

- Biomarkers : Quantify cAMP levels in dorsal root ganglia via ELISA to confirm adenylyl cyclase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.